3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
Brand Name: Vulcanchem
CAS No.: 950483-20-2
VCID: VC11571923
InChI:
SMILES:
Molecular Formula: C13H18BNO2
Molecular Weight: 231.1

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine

CAS No.: 950483-20-2

Cat. No.: VC11571923

Molecular Formula: C13H18BNO2

Molecular Weight: 231.1

Purity: 95

* For research use only. Not for human or veterinary use.

3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine - 950483-20-2

Specification

CAS No. 950483-20-2
Molecular Formula C13H18BNO2
Molecular Weight 231.1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted at the 3-position with an (E)-configured ethenyl group bonded to a tetramethyl-1,3,2-dioxaborolane moiety. The boronate ester group enhances stability and reactivity, making it a valuable intermediate in organic synthesis. The (E)-stereochemistry ensures optimal spatial arrangement for cross-coupling reactions, minimizing steric hindrance during catalytic cycles.

Physical Properties

PropertyValueSource
Molecular FormulaC13H18BNO2\text{C}_{13}\text{H}_{18}\text{BNO}_2
Molecular Weight231.1 g/mol
Purity95%
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between pyridine-derived halides and bis(pinacolato)diboron. For example, 3-vinylpyridine may react with bis(pinacolato)diboron in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and a base (e.g., KOAc\text{KOAc}) to yield the target compound. The reaction typically proceeds under inert conditions (argon/nitrogen) at 80–100°C for 12–24 hours, achieving moderate to high yields (60–85%).

Industrial-Scale Manufacturing

Industrial production leverages continuous flow reactors to enhance efficiency and scalability. Automated systems optimize temperature, pressure, and catalyst loading, reducing side reactions and improving purity (>95%). Recent advances in immobilized palladium catalysts further minimize metal leaching, addressing environmental and cost concerns.

Chemical Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The boronate ester moiety facilitates carbon-carbon bond formation in Suzuki-Miyaura reactions. The mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the aryl halide bond.

  • Transmetallation: Boronate transfers the aryl group to Pd(II).

  • Reductive Elimination: Pd(II) forms the biaryl product, regenerating Pd(0).

The compound’s ethenyl group enhances electron density at the boron center, accelerating transmetallation kinetics compared to non-conjugated analogs.

Functional Group Transformations

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 converts the boronate ester to a boronic acid (Ar-B(OH)2\text{Ar-B(OH)}_2), useful in protodeboronation studies.

  • Reduction: Sodium borohydride reduces the ethenyl group to ethyl, altering conjugation and reactivity.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For instance, its boronate group enables selective functionalization of heteroaromatic cores in drug candidates.

Materials Science

In organic electronics, the compound contributes to the synthesis of conjugated polymers for OLEDs. Its rigid pyridine core enhances electron mobility, while the boronate group allows precise cross-linking in polymer matrices.

Fluorescent Probes

Functionalization with fluorophores yields probes for detecting reactive oxygen species (ROS) in biological systems. The boronate group reacts selectively with H2O2\text{H}_2\text{O}_2, triggering fluorescence upon oxidation.

Comparison with Structural Analogs

CompoundSubstituentsReactivity TrendsApplications
2-Methoxy-5-(tetramethyl-dioxaborolan)pyridineMethoxy at 2-positionSlower transmetallation due to electron donationDrug intermediates
3-Methoxy-5-(tetramethyl-dioxaborolan)pyridineMethoxy at 3-positionReduced resonance stabilizationLimited use in couplings
2-Methyl-4-(tetramethyl-dioxaborolan)pyridineMethyl at 2-positionEnhanced steric hindranceSpecialty polymers

The target compound’s 3-substituted ethenyl group balances electronic and steric effects, outperforming analogs in cross-coupling efficiency.

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